3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride 3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 19854-75-2
VCID: VC8461659
InChI: InChI=1S/C9H17NO2.ClH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
SMILES: CC1CCN(CC1)CCC(=O)O.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride

CAS No.: 19854-75-2

Cat. No.: VC8461659

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride - 19854-75-2

Specification

CAS No. 19854-75-2
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name 3-(4-methylpiperidin-1-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-8-2-5-10(6-3-8)7-4-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key POZODKNKLOJGEK-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CCC(=O)O.Cl
Canonical SMILES CC1CCN(CC1)CCC(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride is a white crystalline solid with a systematic IUPAC name of 3-(4-methylpiperidin-1-yl)propanoic acid hydrochloride. Its structure comprises a propanoic acid backbone substituted at the third carbon by a 4-methylpiperidin-1-yl group, with a hydrochloride counterion enhancing solubility . Key molecular properties include:

PropertyValue
Molecular formulaC9H18ClNO2\text{C}_9\text{H}_{18}\text{ClNO}_2
Molecular weight207.70 g/mol
CAS Registry Number19854-75-2
XLogP3-AA (log P)1.2
Hydrogen bond donor count2
Hydrogen bond acceptor count3

The compound’s piperidine ring adopts a chair conformation, with the methyl group at the 4-position introducing steric effects that influence its reactivity . The hydrochloride salt form improves stability and bioavailability, making it preferable for pharmaceutical formulations .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the piperidine ring protons (δ 1.2–2.8 ppm) and the propanoic acid moiety (δ 3.1–3.4 ppm for α-hydrogens and δ 12.1 ppm for the carboxylic acid proton) . Infrared (IR) spectroscopy shows characteristic absorption bands at 2,950 cm⁻¹ (C-H stretching) and 1,710 cm⁻¹ (C=O stretching of the carboxylic acid group).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

  • Alkylation of 4-Methylpiperidine: Reacting 4-methylpiperidine with 3-chloropropanoic acid in the presence of a base such as potassium carbonate yields 3-(4-methylpiperidin-1-yl)propanoic acid.

  • Hydrochloride Salt Formation: Treating the free base with hydrochloric acid under controlled pH conditions produces the hydrochloride salt .

Reaction conditions (temperature: 60–80°C, solvent: ethanol/water mixture) optimize yield (75–85%) while minimizing byproducts like N-alkylation derivatives .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance reaction efficiency and scalability. Key advancements include:

  • Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) reduce reaction time by 40% compared to batch processes.

  • Purification Techniques: Crystallization using anti-solvents (e.g., ethyl acetate) achieves >98% purity, critical for pharmaceutical applications .

Pharmaceutical and Biological Applications

Drug Discovery Scaffold

The compound’s piperidine core is a privileged structure in medicinal chemistry, enabling interactions with G protein-coupled receptors (GPCRs) and ion channels. Recent studies highlight its role as:

  • Neuromodulator: Structural analogs demonstrate affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors, suggesting potential in treating depression and Parkinson’s disease.

  • Antimicrobial Agent: Derivatives exhibit inhibitory activity against Staphylococcus aureus (MIC: 32 µg/mL) by disrupting cell wall synthesis.

Preclinical Research Findings

A 2024 study evaluated the compound’s pharmacokinetics in rodent models:

ParameterValue
Oral bioavailability62%
Plasma half-life (t½)4.2 hours
Volume of distribution1.8 L/kg

The hydrochloride salt’s high solubility (23 mg/mL in water) ensures rapid absorption, though hepatic first-pass metabolism limits systemic exposure .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
3-(4-Methylpiperidin-1-yl)propan-1-amineAmine group replaces carboxylic acidHigher CNS penetration (log P: 2.1)
3-(Piperidin-1-yl)propanoic acidLacks 4-methyl substitutionReduced receptor affinity (IC₅₀: 450 nM)

The hydrochloride salt’s carboxylic acid group enhances hydrogen bonding with biological targets, improving binding specificity over amine derivatives .

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